N-(benzylcarbamoyl)pyridine-3-carboxamide
Description
N-(benzylcarbamoyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a benzylcarbamoyl group attached to the nitrogen atom of the pyridine ring
Properties
IUPAC Name |
N-(benzylcarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJMJLAHREVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylcarbamoyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: In an industrial setting, the production of N-(benzylcarbamoyl)pyridine-3-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(benzylcarbamoyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Benzylamine derivatives.
Substitution: Substituted pyridine carboxamides.
Scientific Research Applications
Chemistry: N-(benzylcarbamoyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain bacterial enzymes, making it a candidate for the development of antibacterial agents.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for drug development.
Industry: In the industrial sector, N-(benzylcarbamoyl)pyridine-3-carboxamide is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzylcarbamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as bacterial enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the growth and proliferation of bacteria. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which disrupts the enzyme’s normal function.
Comparison with Similar Compounds
Pyridine-3-carboxamide: Lacks the benzylcarbamoyl group but shares the pyridine carboxamide core structure.
N-(phenylcarbamoyl)pyridine-3-carboxamide: Similar structure with a phenyl group instead of a benzyl group.
N-(methylcarbamoyl)pyridine-3-carboxamide: Contains a methyl group instead of a benzyl group.
Uniqueness: N-(benzylcarbamoyl)pyridine-3-carboxamide is unique due to the presence of the benzylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with certain enzymes, making it a more potent inhibitor compared to its analogs.
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